![molecular formula C6H3BrN2O B1374723 7-Bromo[1,3]oxazolo[4,5-b]pyridine CAS No. 1429901-88-1](/img/structure/B1374723.png)
7-Bromo[1,3]oxazolo[4,5-b]pyridine
Übersicht
Beschreibung
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H3BrN2O . It has a molecular weight of 199.00 g/mol . The compound is part of the oxazolopyridine family, which is a class of compounds that have been investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of oxazolopyridine derivatives, including “7-Bromo[1,3]oxazolo[4,5-b]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “7-Bromo[1,3]oxazolo[4,5-b]pyridine” includes a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The compound’s InChI code is InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H
.
Chemical Reactions Analysis
While specific chemical reactions involving “7-Bromo[1,3]oxazolo[4,5-b]pyridine” are not detailed in the available literature, oxazolopyridine derivatives are known to exhibit diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Physical And Chemical Properties Analysis
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” has a topological polar surface area of 38.9 Ų and a complexity of 133 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound’s XLogP3-AA is 1.7 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
7-Bromo[1,3]oxazolo[4,5-b]pyridine is utilized in the synthesis of complex organic molecules due to its reactivity and ability to act as a building block in various chemical reactions. It’s particularly useful in the construction of heterocyclic compounds, which are a staple in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound has been used to synthesize derivatives with potential anticancer activity. It’s been tested against various human cancer cell lines, showing promise as a part of novel therapeutic agents .
Anticancer Research
Specifically, derivatives of 7-Bromo[1,3]oxazolo[4,5-b]pyridine have been synthesized and characterized for their anticancer properties. This includes research into breast, lung, colon, and ovarian cancer cell lines .
Biological Activity Studies
The compound has also been involved in studies related to biological activities such as affinity at adenosine receptors and anticonvulsant potential. These studies are crucial for developing new drugs with specific target interactions .
Heterocyclic Chemistry
Due to its structural features, 7-Bromo[1,3]oxazolo[4,5-b]pyridine is significant in heterocyclic chemistry research. It’s used for the synthesis of oxazoles, which are important in various chemical applications .
Reference Standards
It serves as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods and the quality of products .
Synthesis Methodology Development
Researchers have developed one-step synthesis methods involving this compound to streamline the production of related heterocyclic ketones, which are valuable in further chemical synthesis .
Chemical Property Exploration
Lastly, the compound’s role extends to exploring chemical properties such as reactivity under different conditions, which aids in understanding its behavior and potential uses in various chemical contexts .
Zukünftige Richtungen
The future directions for “7-Bromo[1,3]oxazolo[4,5-b]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more biologically active and less toxic derivatives of oxazoles could also be a focus of future research .
Eigenschaften
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJFHNKXMBMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo[1,3]oxazolo[4,5-b]pyridine | |
CAS RN |
1429901-88-1 | |
Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.